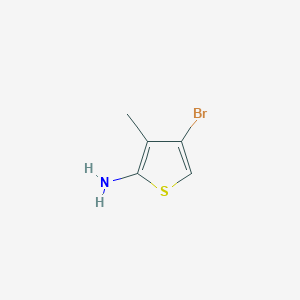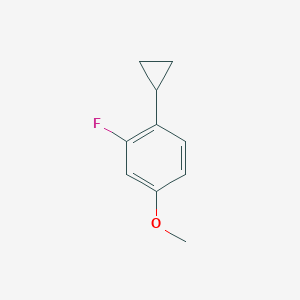
2-Amino-4-bromo-3-methylthiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-bromo-3-methylthiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered rings containing one sulfur atom. This particular compound is characterized by the presence of an amino group at the second position, a bromine atom at the fourth position, and a methyl group at the third position on the thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-bromo-3-methylthiophene can be achieved through various methods. One common approach involves the bromination of 3-methylthiophene followed by the introduction of an amino group. The bromination reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The subsequent amination can be carried out using ammonia or an amine source under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The scalability of the process is crucial for industrial applications, and methods such as microwave-assisted synthesis and catalytic processes are often employed .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-bromo-3-methylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or other reduced derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or amines can be used under appropriate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include substituted thiophenes, sulfoxides, sulfones, thiols, and coupled products with various functional groups .
Scientific Research Applications
2-Amino-4-bromo-3-methylthiophene has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial properties.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 2-Amino-4-bromo-3-methylthiophene depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes, receptors, or DNA. The presence of the amino and bromine groups allows it to form hydrogen bonds and halogen bonds, respectively, which can enhance its binding affinity to biological targets. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-methylthiophene: Lacks the bromine atom, which may affect its reactivity and binding properties.
4-Bromo-3-methylthiophene: Lacks the amino group, which may reduce its potential for hydrogen bonding and biological activity.
2-Amino-4-chloro-3-methylthiophene: Similar structure but with a chlorine atom instead of bromine, which may influence its reactivity and biological properties.
Uniqueness
2-Amino-4-bromo-3-methylthiophene is unique due to the presence of both the amino and bromine groups, which provide a combination of reactivity and binding potential that is not found in other similar compounds. This makes it a valuable intermediate in the synthesis of complex molecules and a potential candidate for drug development .
Properties
Molecular Formula |
C5H6BrNS |
|---|---|
Molecular Weight |
192.08 g/mol |
IUPAC Name |
4-bromo-3-methylthiophen-2-amine |
InChI |
InChI=1S/C5H6BrNS/c1-3-4(6)2-8-5(3)7/h2H,7H2,1H3 |
InChI Key |
RACLNCYZYBMVDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![S-[(2-Chloro-6-fluorobenzylthio)(cyanamide)methyl] O-(2,5-dichlorophenyl) carbonodithioate](/img/structure/B13705679.png)


![2-Amino-5-[5-(trifluoromethyl)-3-pyridyl]-1,3,4-thiadiazole](/img/structure/B13705700.png)


![3-Amino-5-[3-(1-imidazolyl)phenyl]pyrazole](/img/structure/B13705712.png)

![[13-[4-[2-(2,5-dioxopyrrol-1-yl)ethylcarbamoyl]-2-[methyl(2-sulfoethyl)carbamoyl]phenyl]-6,7,7,19,19,20-hexamethyl-17-(sulfomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate](/img/structure/B13705739.png)


![8-Iodo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13705769.png)


